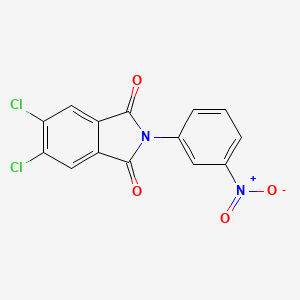

5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dichloro-2-(3-nitrophényl)isoindole-1,3-dione est un composé organique synthétique caractérisé par sa structure unique, qui comprend un noyau isoindole dichloré et un groupe nitrophényle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5,6-Dichloro-2-(3-nitrophényl)isoindole-1,3-dione implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce, tels que la 3-nitrobenzaldéhyde et l’anhydride phtalique.

Réaction de cyclisation : L’étape clé implique une réaction de cyclisation où la 3-nitrobenzaldéhyde réagit avec l’anhydride phtalique en présence d’un catalyseur approprié, tel que l’acétate d’ammonium, sous reflux.

Chloration : L’intermédiaire isoindole résultant est ensuite chloré à l’aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore pour introduire les atomes de chlore aux positions 5 et 6.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

Le 5,6-Dichloro-2-(3-nitrophényl)isoindole-1,3-dione subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Les atomes de chlore peuvent être substitués par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe nitrophényle, à l’aide d’agents oxydants tels que le permanganate de potassium.

Réactifs et conditions courants

Réduction : Hydrogène gazeux, palladium sur carbone (Pd/C).

Substitution : Nucléophiles (amines, thiols), solvants tels que le diméthylformamide (DMF).

Oxydation : Permanganate de potassium, conditions acides ou basiques.

Principaux produits formés

Réduction : 5,6-Dichloro-2-(3-aminophényl)isoindole-1,3-dione.

Substitution : Divers dérivés isoindole substitués en fonction du nucléophile utilisé.

Oxydation : Dérivés nitrophényle oxydés.

4. Applications de la recherche scientifique

Le 5,6-Dichloro-2-(3-nitrophényl)isoindole-1,3-dione a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments, en particulier pour ses interactions avec des cibles biologiques telles que les enzymes et les récepteurs.

Science des matériaux : La structure unique du composé en fait un candidat pour une utilisation dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

Études biologiques : Il est utilisé dans des études pour comprendre ses effets sur les processus cellulaires et son potentiel en tant qu’agent thérapeutique.

Applications De Recherche Scientifique

5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mécanisme D'action

Le mécanisme par lequel le 5,6-Dichloro-2-(3-nitrophényl)isoindole-1,3-dione exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitrophényle peut participer à des réactions de transfert d’électrons, tandis que le noyau isoindole peut interagir avec des poches hydrophobes dans les protéines, influençant leur activité et leur fonction.

Comparaison Avec Des Composés Similaires

Composés similaires

5,6-Dichloro-2-(3-hydroxyphényl)isoindole-1,3-dione : Structure similaire, mais avec un groupe hydroxyle au lieu d’un groupe nitro.

5,6-Dichloro-2-(3-méthylphényl)isoindole-1,3-dione : Structure similaire, mais avec un groupe méthyle au lieu d’un groupe nitro.

Unicité

Le 5,6-Dichloro-2-(3-nitrophényl)isoindole-1,3-dione est unique en raison de la présence à la fois de groupes dichloro et nitrophényle, qui confèrent des propriétés électroniques et une réactivité distinctes. Cela le rend particulièrement précieux dans les applications nécessitant des caractéristiques chimiques et physiques spécifiques.

Propriétés

Formule moléculaire |

C14H6Cl2N2O4 |

|---|---|

Poids moléculaire |

337.1 g/mol |

Nom IUPAC |

5,6-dichloro-2-(3-nitrophenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H6Cl2N2O4/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(4-7)18(21)22/h1-6H |

Clé InChI |

IXQQEYBPSWOXHT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B11542501.png)

![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)

![(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11542509.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)

![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)

![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)

![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide](/img/structure/B11542524.png)

![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)

![N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)

![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)